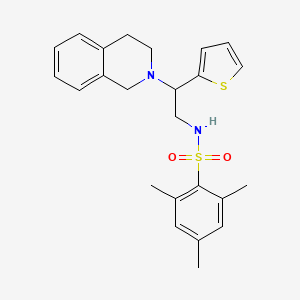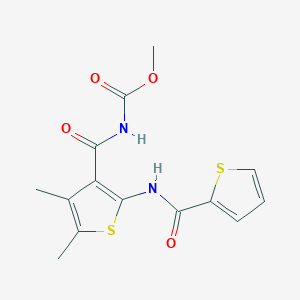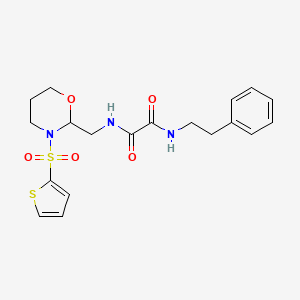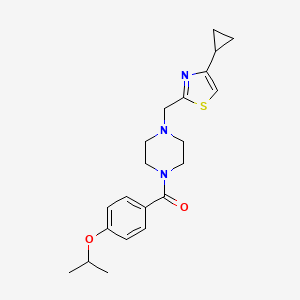
3-(1,3-benzodioxol-5-yl)-N-(2-propynyl)acrylamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(1,3-benzodioxol-5-yl)-N-(2-propynyl)acrylamide (BDP) is an organic compound that has found a variety of applications in the scientific research field. It has been used in many different areas, including synthetic organic chemistry, biochemistry, and medical research. BDP is a synthetic compound that is composed of a benzodioxole ring with a propynyl group attached to the nitrogen atom. This compound is used for a variety of purposes, such as synthesizing other compounds, studying the mechanism of action of drugs, and studying the biochemical and physiological effects of drugs.
Mécanisme D'action
The mechanism of action of 3-(1,3-benzodioxol-5-yl)-N-(2-propynyl)acrylamide is not fully understood. However, it is thought that the compound acts as a substrate for enzymes involved in the metabolism of drugs. It is also thought that this compound binds to certain proteins and other molecules, which may affect the activity of enzymes and other proteins. Furthermore, this compound may interact with other molecules in the body, such as hormones and neurotransmitters, which may affect the activity of enzymes and other proteins.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not fully understood. However, it has been shown to affect the activity of enzymes involved in the metabolism of drugs. It has also been shown to affect the activity of proteins involved in the regulation of gene expression. In addition, this compound has been shown to interact with other molecules in the body, such as hormones and neurotransmitters, which may affect the activity of enzymes and other proteins.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of using 3-(1,3-benzodioxol-5-yl)-N-(2-propynyl)acrylamide in lab experiments is that it is relatively easy to synthesize, and it can be used to study the mechanism of action of drugs, as well as the biochemical and physiological effects of drugs. However, there are some limitations to using this compound in lab experiments. For example, it is not possible to study the structure-activity relationships of drugs using this compound, and the compound has a low solubility in water, which can limit its use in some experiments.
Orientations Futures
There are several potential future directions for research involving 3-(1,3-benzodioxol-5-yl)-N-(2-propynyl)acrylamide. For example, further studies could be conducted to better understand the mechanism of action of the compound and its interaction with other molecules in the body. Additionally, further studies could be conducted to study the structure-activity relationships of drugs using this compound. Finally, further research could be conducted to develop new methods for synthesizing this compound and other compounds.
Méthodes De Synthèse
3-(1,3-benzodioxol-5-yl)-N-(2-propynyl)acrylamide can be synthesized through a variety of methods. The most commonly used method is the Wittig reaction, which involves the reaction of a carbonyl compound with a phosphonium ylide. This reaction is used to form an alkene, which can then be reacted with this compound to form the desired product. Other methods of synthesis include the use of Grignard reagents, the use of lithium-halogen exchange, and the use of modified Wittig reactions.
Applications De Recherche Scientifique
Protodéboronation catalytique
- Application: Des chercheurs ont rapporté la protodéboronation catalytique d'esters boriques alkyliques 1°, 2° et 3° en utilisant une approche radicalaire. Cette méthode permet une hydrométhylation formelle d'alcène anti-Markovnikov, une transformation auparavant inconnue .
Hydrométhylation des alcènes
Propriétés
IUPAC Name |
(E)-3-(1,3-benzodioxol-5-yl)-N-prop-2-ynylprop-2-enamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO3/c1-2-7-14-13(15)6-4-10-3-5-11-12(8-10)17-9-16-11/h1,3-6,8H,7,9H2,(H,14,15)/b6-4+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKDARMWSBOVCRS-GQCTYLIASA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCNC(=O)C=CC1=CC2=C(C=C1)OCO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C#CCNC(=O)/C=C/C1=CC2=C(C=C1)OCO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(Benzo[d]isoxazol-3-yl)-1-(4-(quinoxalin-2-yloxy)piperidin-1-yl)ethanone](/img/structure/B2385023.png)
![tert-Butyl 3-oxo-7-azaspiro[4.5]dec-1-ene-7-carboxylate](/img/structure/B2385024.png)

![3-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-oxoethyl)-7-phenyl-1H-pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione](/img/structure/B2385029.png)
![N-(5-chloro-2,4-dimethoxyphenyl)-2-((3-(4-methoxybenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2385031.png)



![Methyl 2-(3-(2,5-dioxopyrrolidin-1-yl)benzamido)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2385039.png)

![N-[1-(5-azepan-1-yl-1,3,4-oxadiazol-2-yl)-2-phenylethyl]-2,5-dimethylbenzamide](/img/structure/B2385041.png)
![1-[1-(3-Chlorobenzoyl)piperidin-4-yl]-3-cyclopropylimidazolidine-2,4-dione](/img/structure/B2385042.png)

